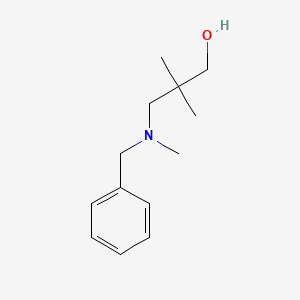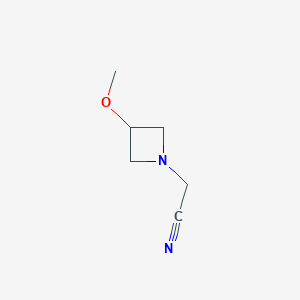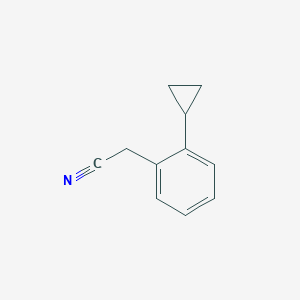
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile is a synthetic organic compound that features both an imidazole ring and a benzonitrile group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a suitable propylating agent.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction.
Formation of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The imidazole ring can undergo various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Imidazole-containing compounds can act as enzyme inhibitors.
Receptor Binding: Potential to bind to various biological receptors.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its biological activity.
Therapeutic Agents: Possible use as therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Used as intermediates in the production of other chemicals.
作用機序
The mechanism of action of 4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The benzonitrile group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzamide
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzaldehyde
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzoic acid
Uniqueness
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile is unique due to the presence of both the hydroxy group and the benzonitrile group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile |
InChI |
InChI=1S/C13H13N3O/c14-9-11-1-3-12(4-2-11)13(5-8-17)16-7-6-15-10-16/h1-4,6-7,10,13,17H,5,8H2 |
InChIキー |
XHPQVBXZNHYMTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C(CCO)N2C=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)


![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)
![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
![methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)





![N-[2-(6,7-dihydroxyindan-1-yl)ethyl]butyramide](/img/structure/B8628921.png)
![Pyridine, 2,6-bis[2-(4-nitrophenyl)ethenyl]-](/img/structure/B8628927.png)
